molecular formula C7H16Cl3N B3052117 N,N-bis(2-chloroethyl)propan-1-amine hydrochloride CAS No. 38521-66-3

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride

Cat. No.: B3052117
CAS No.: 38521-66-3
M. Wt: 220.6 g/mol
InChI Key: TYWZIXNFEXKBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15Cl2N·HCl. It is known for its use in various chemical syntheses and industrial applications. The compound is characterized by its two chloroethyl groups attached to a propan-1-amine backbone, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride typically involves the reaction of propan-1-amine with 2-chloroethanol in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can produce different alcohols or amines .

Scientific Research Applications

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride involves its interaction with nucleophilic sites in biomolecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen or sulfur, in proteins and DNA. This interaction can lead to the modification of biomolecular structures and functions, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-chloroethyl)amine hydrochloride
  • N,N-bis(2-chloroethyl)methylamine hydrochloride
  • N,N-bis(2-chloroethyl)ethylamine hydrochloride

Uniqueness

N,N-bis(2-chloroethyl)propan-1-amine hydrochloride is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds. Its propan-1-amine backbone and the presence of two chloroethyl groups make it particularly useful in certain chemical syntheses and industrial applications .

Properties

IUPAC Name

N,N-bis(2-chloroethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N.ClH/c1-2-5-10(6-3-8)7-4-9;/h2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZIXNFEXKBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCl)CCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959388
Record name N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38521-66-3
Record name N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038521663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72199
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72199
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis(2-chloroethyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-BIS(2-CHLOROETHYL)PROPAN-1-AMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MA37Y4DPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-bis(2-chloroethyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.